2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
- It features an interesting structure, combining an amino group, a hydrazide moiety, and an imine linkage.
- The compound’s systematic name reflects its substituents: 2-[(2-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
2-[(2-Methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between 2-aminobenzaldehyde and 4-methylbenzaldehyde in the presence of hydrazine hydrate.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for larger-scale production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for organic synthesis and ligand design.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its potential as an antitumor agent or enzyme inhibitor.
Industry: Limited applications, but it could be used as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes or receptors).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s research is ongoing, and its full potential awaits exploration
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
WWJNIVWWJBKIBY-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C |
Origin of Product |
United States |
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